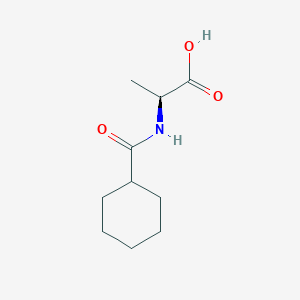

(2S)-2-(cyclohexylformamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with a pungent odor . It’s used in a variety of industries, including food preservation, animal feed, and the manufacture of herbicides, among others .

Molecular Structure Analysis

The molecular structure of a compound like propanoic acid consists of a carboxyl group (-COOH) attached to a propyl group (a three-carbon chain). The “(2S)” in your compound’s name suggests it has a chiral center, or a carbon atom bonded to four different groups .Chemical Reactions Analysis

Carboxylic acids like propanoic acid can undergo a variety of reactions. For example, they can be reduced to primary alcohols using reducing agents . They can also react with alcohols to form esters in a process known as esterification .Physical And Chemical Properties Analysis

Propanoic acid is a clear liquid with a pungent odor . It’s a weak acid and is miscible with water .Scientific Research Applications

Computational Peptidology and Drug Design

Computational peptidology, using conceptual density functional theory, has explored antifungal tripeptides, including variations of the core structure related to "(2S)-2-(cyclohexylformamido)propanoic acid". This approach facilitates the prediction of molecular properties, reactivity descriptors, and bioactivity scores, essential for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Catalysis and Organic Synthesis

Nickel/Lewis acid-catalyzed reactions have been demonstrated to add cyanoesterification and cyanocarbamoylation across alkynes, leading to β-cyano-substituted acrylates and acrylamides. These products serve as versatile synthetic building blocks, showcasing the compound's relevance in creating complex organic structures (Hirata et al., 2010).

Material Science and Catalytic Applications

In material science, the selective hydrogenation of phenol to cyclohexanone, an intermediate in polyamide production, highlights the importance of catalysts like Pd nanoparticles supported on carbon nitride. Such catalysts show high activity and selectivity under mild conditions, demonstrating the chemical's utility in industrial applications (Wang et al., 2011).

Analytical Chemistry

Enantioseparation studies of constitutional isomeric 2-(methylphenyl)propanoic acids through countercurrent chromatography, employing hydroxypropyl-β-cyclodextrin as a chiral selector, underline the compound's significance in resolving enantiomers, crucial for pharmaceutical analysis (Jin et al., 2020).

Protein Interaction Studies

In vitro interaction studies using carboxamide derivatives of amino acids, including structures related to "(2S)-2-(cyclohexylformamido)propanoic acid", with Bovine Serum Albumin (BSA), demonstrate the utility of such compounds in understanding protein-ligand interactions. These studies provide insights into binding mechanisms and are valuable for drug development processes (Thakare et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBZCFYXVCCLLS-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(cyclohexylformamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)